4-(3,4-Dimethoxyphenyl)piperidine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers synthesizing class III antiarrhythmic agents require a reliable 3,4-dimethoxyphenyl piperidine building block; generic arylpiperidine substitutions risk synthetic failure and off-target activity. This hydrochloride salt is the definitive intermediate for RP 58866 and its active enantiomer Terikalant, enabling specific inward rectifier K+ current blockade. - Validated starting material for condensation with a specific bromide in refluxing 2-butanone. - Hydrochloride salt ensures superior stability vs. free base; store at 2-8°C dry. - Well-defined physicochemical profile (LogP 2.59, TPSA 30.49 Ų) supports rational drug design.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 121278-33-9
Cat. No. B1319628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
CAS121278-33-9
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCNCC2)OC.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H
InChIKeyPPVDQDZWCKBSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride: Physicochemical Profile


4-(3,4-Dimethoxyphenyl)piperidine hydrochloride is a substituted arylpiperidine derivative with a hydrochloride salt form, characterized by a molecular weight of 257.75 g/mol [1] and a molecular formula of C13H20ClNO2 . This compound serves as a critical synthetic intermediate, most notably in the established synthesis of the antiarrhythmic agent RP 58866 and its active enantiomer Terikalant (RP 62719) [2]. It is commercially available with a typical purity specification of ≥95% , and its physical state as a solid hydrochloride ensures enhanced stability and solubility for laboratory handling [1].

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride: Non-Interchangeable Arylpiperidine Analogs


The specific 3,4-dimethoxy substitution pattern on the phenyl ring of this piperidine is not a generic feature; it is a critical determinant of downstream biological activity and synthetic utility. While numerous arylpiperidine analogs exist, their pharmacological profiles and reactivity differ significantly. For instance, the 4-phenylpiperidine core is associated with opioid receptor affinity [1], whereas the 3,4-dimethoxy substitution is a key structural feature for the synthesis of potent antiarrhythmic agents like Terikalant, which act via specific blockade of the inward rectifier K+ current [2]. Substituting this intermediate with a non-methoxylated or differently substituted analog would compromise the intended synthesis, as the methoxy groups are essential for the final compound's receptor binding and pharmacokinetic properties [3]. Therefore, generic substitution of this building block in a defined synthetic route poses a significant risk of yielding an inactive or off-target final product.

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride: Quantitative Differentiation from Analogs


LogP and PSA vs. 4-Phenylpiperidine

The target compound exhibits a significantly higher LogP (2.59) compared to the unsubstituted 4-phenylpiperidine analog (LogP ~1.8). This 0.79 log unit increase indicates a ~6-fold greater partition coefficient, signifying substantially higher lipophilicity which can be critical for passive membrane permeability in cellular assays or for chromatographic behavior during purification. The presence of the two methoxy groups also increases the topological polar surface area (TPSA) from ~12.0 Ų to 30.49 Ų .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Key Intermediate for Terikalant Synthesis

The hydrochloride salt serves as the direct precursor (as the free base) in the condensation step to yield the racemic antiarrhythmic agent RP 58866 and its active enantiomer, Terikalant (RP 62719). This specific reaction involves refluxing the 4-(3,4-dimethoxyphenyl)piperidine with a bromide intermediate in 2-butanone [1]. The use of the hydrochloride salt is advantageous as it provides a stable, crystalline, and easily handled form of this key intermediate for the synthesis [2].

Organic Synthesis Medicinal Chemistry Antiarrhythmic Agents

Storage Stability: Hydrochloride vs. Free Base

The target compound, as a hydrochloride salt, requires storage at 2-8°C in a sealed, dry environment to maintain its integrity . This is a well-defined stability parameter. In contrast, its free base analog (4-(3,4-dimethoxyphenyl)piperidine, CAS 42434-76-4) is less stable to oxidation and moisture and requires an inert atmosphere for storage . This difference in storage requirements directly impacts procurement decisions and long-term project planning.

Chemical Storage Stability Procurement

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride: Validated Procurement Scenarios


Terikalant and Class III Antiarrhythmic Synthesis

This compound is the definitive intermediate for synthesizing RP 58866 and its active enantiomer, Terikalant (RP 62719), which are specific blockers of the inward rectifier K+ current [1]. The synthesis involves a condensation reaction with a specific bromide in refluxing 2-butanone, a step for which this hydrochloride is the validated starting material [2]. This application is supported by direct synthetic evidence, making the compound essential for any lab replicating or modifying this antiarrhythmic scaffold.

Physicochemical Property-Driven Lead Optimization

Due to its well-defined physicochemical profile (LogP 2.59, TPSA 30.49 Ų) [1], this compound is ideal for medicinal chemistry programs aiming to systematically modulate lipophilicity and polarity. Researchers can quantitatively compare its properties against other substituted arylpiperidines to fine-tune membrane permeability and solubility of lead compounds. This evidence-based selection supports rational drug design over trial-and-error analog procurement.

Inventory and Stability Management

For labs requiring a stable, long-term supply of a 3,4-dimethoxyphenyl piperidine building block, this hydrochloride salt is the preferred form. The defined storage conditions (2-8°C, dry, sealed) [2] and its superior stability over the free base minimize the risk of degradation and ensure experimental consistency over extended periods. This is a practical, evidence-backed procurement choice for building block libraries and long-term synthesis projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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